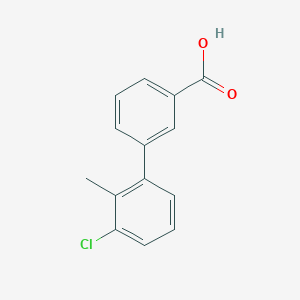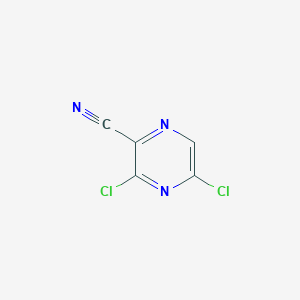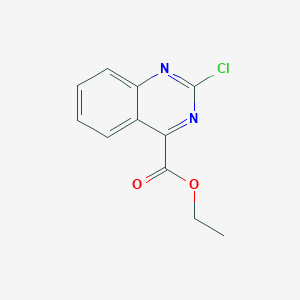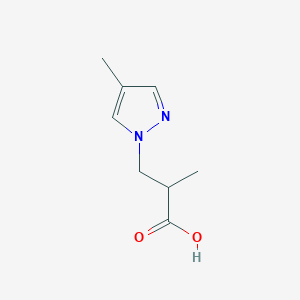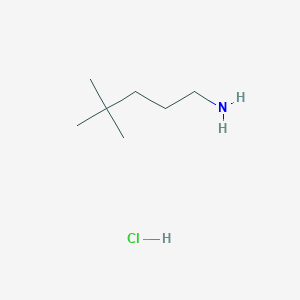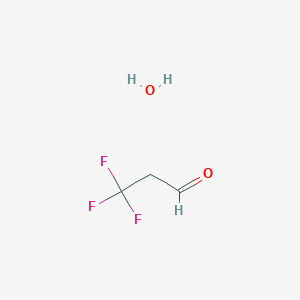
3,5-dimethyl-4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol
Overview
Description
3,5-Dimethyl-4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol, also known as DMPP, is an organic compound with a wide range of applications in the scientific research field. It is a white crystalline solid, soluble in methanol and ethanol, and has a melting point of 122-123 °C. DMPP has been used in a variety of applications, including as a reagent for the synthesis of other compounds, as a catalyst for organic synthesis, and as a research tool for studying the biochemical and physiological effects of various substances.
Scientific Research Applications
Corrosion Inhibition
Organic compounds containing the pyrazole moiety, such as 4-{bis[(3,5-dimethyl-1H-pyrazolyl-1-yl)methyl]-amino}phenol, have been investigated for their potential as corrosion inhibitors. Density functional theory (DFT) studies have identified key parameters like EHOMO, ELUMO, and gap energy (ΔE) that correlate with the compounds' inhibition efficiencies and reactive sites. These theoretical results align with experimental data, marking pyrazole derivatives as promising corrosion inhibitors (Wang et al., 2006).
Biological Activity
Metal complexes involving N3 tridentate ligands, which include pyrazole rings, have been synthesized and characterized. These complexes exhibit diverse geometries depending on the metal involved and have shown potential biological activity against various bacterial species, indicating the significance of pyrazole derivatives in medicinal chemistry (Al‐Hamdani & Al Zoubi, 2015).
Luminescent Properties
Derivatives like 4-Chloro-2,6-Bis[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]phenol have been synthesized and characterized, showcasing interesting luminescent properties. The molecular structure and luminescent behavior of such compounds have been explored, providing insights into their potential applications in materials science (Tang et al., 2014).
Photodynamic Therapy
Novel zinc phthalocyanines containing 4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl moiety have been developed, with studies revealing their solubility, aggregation behavior, and photochemical properties. The high quantum yield of singlet oxygen generation suggests their potential application as photosensitizers in photodynamic therapy (Ziminov et al., 2020).
Safety And Hazards
Future Directions
Future research could focus on the synthesis, characterization, and potential applications of “3,5-dimethyl-4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol”. For instance, a related compound, 3,5-Di(trifluoromethyl)phenyl(cyano)iodonium triflate, has been studied for its potential as an activator for p-tolyl thioglycoside donors .
properties
IUPAC Name |
3,5-dimethyl-4-[4-(trifluoromethyl)pyrazol-1-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O/c1-7-3-10(18)4-8(2)11(7)17-6-9(5-16-17)12(13,14)15/h3-6,18H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLCMNGJDIIJRTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N2C=C(C=N2)C(F)(F)F)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



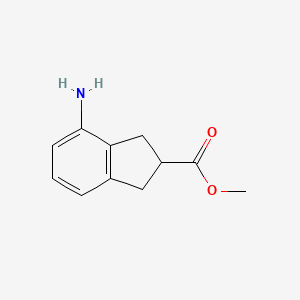

![2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1454701.png)
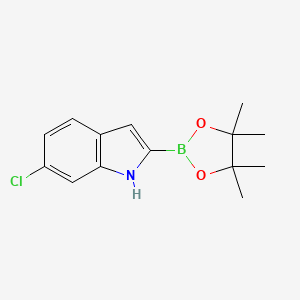
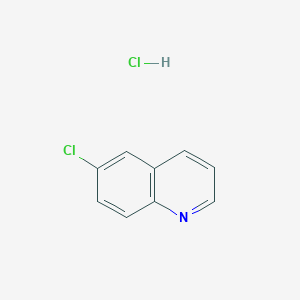
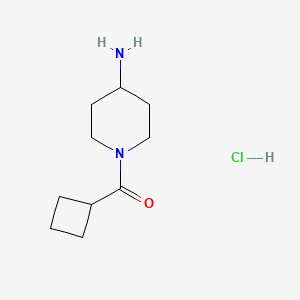
![1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1454706.png)
